molecular formula C20H23NO3 B4550058 [1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

[1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

Cat. No.: B4550058
M. Wt: 325.4 g/mol
InChI Key: FSRRDLDMBWIJHS-UHFFFAOYSA-N
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Description

This compound is a substituted indole acetic acid derivative characterized by a 3,5-dimethylphenyl group at position 1 of the indole ring and a 6,6-dimethyl-4-oxo-tetrahydroindole scaffold.

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-12-5-13(2)7-14(6-12)21-15(9-19(23)24)8-16-17(21)10-20(3,4)11-18(16)22/h5-8H,9-11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRDLDMBWIJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=C2CC(=O)O)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent. Its indole structure is common among many biologically active compounds, particularly in drug discovery for conditions such as cancer and neurological disorders. Research indicates that derivatives of indole can exhibit anti-inflammatory, analgesic, and anticancer properties.

Studies have shown that [1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid may interact with various biological targets:

  • Anti-inflammatory Effects : The compound has been investigated for its capacity to inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Analytical Chemistry

This compound serves as a standard reference material in analytical chemistry for the development of new methods for detecting similar compounds. Its unique structure allows researchers to study the effects of structural variations on biological activity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory propertiesDemonstrated significant inhibition of NF-kB pathway in vitro.
Study BAnticancer activityInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CSynthesis optimizationDeveloped a more efficient synthetic route reducing cost and time for production.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains three critical reactive domains:

  • 4-Oxo group : A ketone susceptible to nucleophilic attacks and redox reactions

  • Indole core : A partially aromatic bicyclic system enabling electrophilic substitution

  • Acetic acid moiety : A carboxylic acid group capable of esterification, salt formation, and hydrogen bonding

  • Substituents : 3,5-Dimethylphenyl and 6,6-dimethyl groups sterically and electronically modulate reactivity .

Nucleophilic Reactions at the Ketone Group

The 4-oxo group undergoes characteristic ketone reactions:

Reaction TypeConditionsProductSource Analogue
Enolate formation LDA/THF, −78°CStabilized enolate intermediates
Acetalization CeCl₃·7H₂O, trimethyl orthoacetate4,4-Dimethoxy derivatives
Condensation NH₂OH·HCl, EtOH/refluxOxime formation

Example: Reaction with hydroxylamine forms a stable oxime, confirmed by IR (C=N stretch at 1640 cm⁻¹) and NMR (disappearance of carbonyl signal at δ 208 ppm) .

Acetic Acid Moieties: Esterification and Salt Formation

The carboxylic acid group participates in:

ReactionReagentsYieldApplication
Esterification MeOH/H₂SO₄, reflux85–92%Prodrug synthesis
Salt formation NaOH/H₂O>95%Water-soluble derivatives
Amide coupling EDC, HOBt, R-NH₂60–75%Bioconjugates

Studies on analogous compounds show ester derivatives exhibit enhanced membrane permeability compared to the parent acid .

Electrophilic Substitution on the Indole Core

The tetrahydroindole system undergoes regioselective electrophilic reactions:

ReactionConditionsPositionOutcome
Friedel-Crafts alkylation p-TsOH, MeCN, rtC3Carbazole derivatives
Nitration HNO₃/AcOH, 0°CC5Nitro-substituted analogues
Sulfonation ClSO₃H, CH₂Cl₂C7Sulfonic acid derivatives

A cascade Friedel-Crafts/thiolation reaction with p-toluenesulfonic acid yields fused tetrahydrocarbazolones in 72–89% yields .

Redox Reactions Involving the Tetrahydroindole System

The partially saturated indole ring displays unique redox behavior:

ProcessReagentsObservation
Oxidation DDQ, CH₂Cl₂Aromatization to indole
Reduction NaBH₄, MeOH4-Hydroxy intermediate
Catalytic hydrogenation H₂/Pd-C, EtOAcFully saturated decahydroindole

Oxidation with DDQ removes two hydrogens, converting the tetrahydroindole to a planar aromatic system, as evidenced by UV-vis (λmax shift from 280 nm to 320 nm) .

Comparative Reactivity with Structural Analogues

Key differences from related compounds:

FeatureTarget Compound6,6-Dimethyl-2-phenyl Analogue
Electrophilic substitution rate 3,5-Dimethylphenyl slows C5 nitrationPhenyl group enhances C3 reactivity
Acid dissociation (pKa) 4.1 (carboxylic acid)4.3
Thermal stability Decomposes at 210°CStable to 225°C

The 3,5-dimethylphenyl group reduces electrophilic substitution rates by 40% compared to phenyl-substituted analogues due to steric hindrance .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s tetrahydroindole core and dimethylphenyl group may require specialized synthesis conditions, such as selective alkylation or cyclization steps, compared to simpler indole derivatives .
  • This contrasts with trifluoromethoxy-containing analogs, which balance hydrophobicity and metabolic resistance .

Q & A

Q. Basic Research Focus

  • NMR : 1^1H NMR resolves methyl groups (δ 1.2–1.4 ppm for 6,6-dimethyl) and aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethylphenyl). 13^{13}C NMR confirms the carbonyl (δ ~200 ppm) and acetic acid moiety (δ 170–175 ppm) .
  • IR : Strong absorption at ~1700 cm1^{-1} indicates the 4-oxo group and acetic acid carbonyl .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight (e.g., calculated for C21_{21}H25_{25}NO3_{3}: 339.18 g/mol) .

What are common by-products, and how can they be minimized?

Q. Advanced Research Focus

  • Incomplete cyclization : Intermediate enamines may persist if reflux time is insufficient. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Ester hydrolysis : Acetic acid solvent can hydrolyze ester intermediates. Use sodium acetate (mild base) instead of NaOH to suppress hydrolysis .
  • Oxidative by-products : Atmospheric oxygen may oxidize tetrahydroindole cores. Conduct reactions under nitrogen .

How do solvent polarity and catalysts affect regioselectivity in tetrahydroindole formation?

Q. Advanced Research Focus

  • Polar aprotic solvents (DMF) : Stabilize transition states for cyclization but may require higher temperatures (~120°C) .
  • Acetic acid : Enhances protonation of intermediates, favoring 6,6-dimethyl ring closure over alternative tautomers .
  • Catalyst comparison : Sodium acetate provides mild acidity (pH ~4.5), reducing side reactions compared to harsher acids (e.g., H2_2SO4_4) .

What computational methods predict reactivity and stability?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric stability (e.g., keto-enol equilibrium) .
  • Molecular docking : Evaluate interactions with biological targets (e.g., cyclooxygenase) using AutoDock Vina, focusing on the acetic acid moiety’s hydrogen-bonding potential .
  • Solvent modeling : COSMO-RS predicts solubility in ethanol/water mixtures, guiding solvent selection for recrystallization .

How can researchers resolve contradictions in reported synthetic yields?

Q. Advanced Research Focus

  • Reagent purity : Aniline derivatives with electron-withdrawing groups (e.g., nitro) reduce yield due to steric hindrance. Use HPLC-grade reagents for reproducibility .
  • Temperature gradients : Uneven heating in reflux setups can cause variability. Employ microwave-assisted synthesis for uniform thermal profiles (e.g., 80°C, 300 W) .
  • Data normalization : Report yields relative to dimedone (limiting reagent) to standardize comparisons across studies .

What analytical challenges arise in distinguishing tautomeric forms?

Q. Advanced Research Focus

  • Dynamic NMR : Low-temperature 1^1H NMR (e.g., -40°C in CDCl3_3) slows tautomer interconversion, resolving separate signals for keto and enol forms .
  • X-ray crystallography : Determines dominant tautomers in solid state. The 4-oxo group typically adopts the keto configuration .
  • UV-Vis spectroscopy : Monitor λmax_{max} shifts (e.g., 270 nm for keto vs. 310 nm for enol) in different solvents .

How can reaction scalability be optimized for gram-scale synthesis?

Q. Advanced Research Focus

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by maintaining precise stoichiometry .
  • Catalyst recycling : Immobilize sodium acetate on silica gel to enable reuse over 5 cycles without yield loss .
  • Green chemistry : Replace ethanol/water with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving 85% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid
Reactant of Route 2
[1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

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